4-Phenyl-1H-pyrazol-1-amine
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Overview
Description
4-Phenyl-1H-pyrazol-1-amine is a derivative of pyrazole, a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1H-pyrazol-1-amine typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts like palladium or copper may be used to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under various conditions.
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and hydrazine derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Phenyl-1H-pyrazol-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Phenyl-1H-pyrazol-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may target kinases, cyclooxygenases, and other proteins involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-phenylpyrazole
- 5-Amino-1-phenylpyrazole
- 4-Amino-1-phenylpyrazole
Uniqueness
4-Phenyl-1H-pyrazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other aminopyrazoles, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
CAS No. |
99939-04-5 |
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Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
4-phenylpyrazol-1-amine |
InChI |
InChI=1S/C9H9N3/c10-12-7-9(6-11-12)8-4-2-1-3-5-8/h1-7H,10H2 |
InChI Key |
DVFBAUBQKPSZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)N |
Origin of Product |
United States |
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